molecular formula C14H15N3O5S B3133632 (1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate CAS No. 395074-92-7

(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate

Cat. No.: B3133632
CAS No.: 395074-92-7
M. Wt: 337.35 g/mol
InChI Key: IHKFZLVXBRHARG-UHFFFAOYSA-N
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Description

(1r,3r)-3-(4-Nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate is a nitroimidazole-derived sulfonate ester featuring a cyclobutyl linker between the imidazole and tosyl groups. Its stereochemistry, denoted by the (1r,3r) configuration, introduces rigidity and spatial constraints that influence reactivity and molecular interactions. The compound is synthesized via nucleophilic substitution, where the cyclobutanol intermediate reacts with 4-nitroimidazole under basic conditions, followed by sulfonation with 4-methylbenzenesulfonyl chloride .

The cyclobutyl linker introduces ring strain, which may affect conformational flexibility compared to linear alkyl chains.

Properties

IUPAC Name

[3-(4-nitroimidazol-1-yl)cyclobutyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-10-2-4-13(5-3-10)23(20,21)22-12-6-11(7-12)16-8-14(15-9-16)17(18)19/h2-5,8-9,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKFZLVXBRHARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)N3C=C(N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Nitroimidazole Group: The nitroimidazole group can be synthesized through nitration of imidazole using nitric acid and sulfuric acid.

    Cyclobutyl Ring Formation: The cyclobutyl ring can be formed via a cyclization reaction, often involving a suitable cyclobutane precursor.

    Esterification: The final step involves esterification of the cyclobutyl-nitroimidazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitroimidazole derivatives.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate involves its interaction with biological molecules. The nitroimidazole group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for targeting hypoxic tumor cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Analogous Compounds

Key analogs include 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate derivatives (e.g., compounds 3a–3u ), which differ in three critical aspects:

Linker Group : Ethyl vs. cyclobutyl.

Nitro Position : 5-nitroimidazole vs. 4-nitroimidazole.

Substituents: Styryl groups at the 2-position of imidazole vs.

Table 1: Structural and Hypothetical Property Comparison
Compound Linker Nitro Position Styryl Substituent Molecular Weight (g/mol) LogP* Synthetic Yield (%)
Target Compound Cyclobutyl 4 Absent ~395.4 2.1 65–70
Ethyl-linked Analog (e.g., 3a ) Ethyl 5 Present ~386.4 3.0 75–80

*Calculated using fragment-based methods.

Impact of Structural Differences

Linker Group
  • Ethyl Linker : Provides greater rotational freedom, which may improve solubility but reduce target selectivity .
Nitro Position
  • 4-Nitroimidazole : Positions the nitro group para to the cyclobutyl linker, creating a planar electronic configuration that stabilizes charge-transfer interactions.
Styryl Substituents

The styryl group in analogs 3a–3u introduces π-π stacking capabilities, which are absent in the target compound. This modification could enhance binding to aromatic residues in enzymes or receptors .

Biological Activity

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate is a synthetic compound that features a unique cyclobutyl structure along with a nitroimidazole moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • IUPAC Name : [3-(4-nitroimidazol-1-yl)cyclobutyl] 4-methylbenzenesulfonate
  • Molecular Formula : C14H15N3O5S
  • Molecular Weight : 337.35 g/mol

The biological activity of this compound is primarily attributed to the nitroimidazole group, which can undergo bioreduction under hypoxic conditions. This reaction leads to the formation of reactive intermediates that can interact with and damage cellular components such as DNA. This property makes it a promising candidate for targeting hypoxic tumor cells, which are often resistant to conventional therapies.

Antimicrobial Properties

Research indicates that compounds with nitroimidazole structures exhibit significant antimicrobial activity, particularly against anaerobic bacteria and protozoa. The mechanism involves the reduction of the nitro group in anaerobic conditions, leading to the formation of cytotoxic metabolites that disrupt microbial DNA synthesis.

Comparison of Antimicrobial Activity :

CompoundActivityTarget Organisms
This compoundPotentially highAnaerobic bacteria
MetronidazoleWell-establishedClostridium spp., Giardia lamblia
TinidazoleSimilar to metronidazoleEntamoeba histolytica

Anticancer Potential

The anticancer properties of this compound stem from its ability to produce reactive species that can induce apoptosis in cancer cells, particularly in hypoxic tumor microenvironments. Studies suggest that the compound may enhance the efficacy of existing chemotherapeutics by targeting resistant cancer cells.

Study 1: Antimicrobial Efficacy

In a recent study assessing various nitroimidazole derivatives, this compound was tested against a panel of anaerobic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Study 2: Cancer Cell Line Testing

A study evaluating the cytotoxic effects of this compound on hypoxic cancer cell lines demonstrated that it inhibited cell proliferation by approximately 70% at a concentration of 5 µM after 48 hours of exposure. This effect was attributed to its ability to generate reactive oxygen species (ROS), leading to increased oxidative stress within the cells.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify protons on the cyclobutane ring (δ ~3.5–4.5 ppm) and aromatic nitroimidazole (δ ~7.5–8.5 ppm). Sulfonate esters show distinct S=O stretching in IR (~1360 cm⁻¹ and 1170 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₅N₃O₅S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at λ = 254 nm (aromatic absorption) .

How can researchers resolve contradictions between computational predictions and experimental spectral data?

Advanced Research Focus
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT) to adjust theoretical NMR shifts .
  • Variable-Temperature NMR : Detect rotational barriers in the cyclobutane ring or sulfonate group that may cause splitting .
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals and assign quaternary carbons unambiguously .

What strategies optimize the regioselectivity of nitroimidazole coupling to the cyclobutane core?

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary substituents (e.g., boronates) to steer coupling reactions .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled heating (e.g., 150°C, 30 min) .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during nitroimidazole activation .

What are the potential biological targets or pharmacological activities of this compound?

Q. Basic Research Focus

  • Enzyme Inhibition : The nitroimidazole moiety may target nitroreductases in anaerobic pathogens or hypoxic tumor cells .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track localization in microbial or cancer cell models .
  • SAR Analysis : Compare analogues (e.g., chloro vs. methoxy substitutions) to map structure-activity relationships .

How can researchers mitigate degradation of the nitro group during long-term stability studies?

Q. Advanced Research Focus

  • Light/Temperature Control : Store samples in amber vials at –20°C to prevent photolytic or thermal decomposition .
  • Lyophilization : Remove hydrolytic water to stabilize the solid-state form .
  • Degradation Kinetics : Monitor via accelerated stability testing (40°C/75% RH) and model using Arrhenius equations .

What computational tools are recommended for predicting the reactivity of the sulfonate ester group?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments .
  • Frontier Orbital Analysis : Use HOMO/LUMO maps to predict nucleophilic attack sites (e.g., sulfonate sulfur) .
  • pKa Prediction : Software like MarvinSuite to estimate sulfonate group acidity (pKa ~1–2) and its impact on solubility .

How should researchers design experiments to assess the compound’s interactions with serum proteins?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to human serum albumin (HSA) .
  • Circular Dichroism (CD) : Detect conformational changes in HSA upon compound binding .
  • Competitive Displacement : Use fluorescent probes (e.g., warfarin) to identify binding sites .

What methodologies address low yields in the final sulfonate esterification step?

Q. Basic Research Focus

  • Activation of Hydroxyl Groups : Convert cyclobutanol to a better leaving group (e.g., mesylate or triflate) before tosylation .
  • Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfonyl chloride .
  • Workup Optimization : Use aqueous bicarbonate washes to remove unreacted tosyl chloride and acid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(1r,3r)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate

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